3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide
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Overview
Description
3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide is a complex organic compound characterized by the presence of amino, sulfonyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfonation of 4-chlorobenzenesulfonamide, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s sulfonyl and amino groups are key to its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(3-chlorophenyl)benzenesulfonamide: Shares structural similarities but lacks the additional amino group.
3-amino-4-chlorophenol: Contains similar functional groups but differs in overall structure.
Uniqueness
3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide is unique due to its combination of amino, sulfonyl, and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O4S2/c13-9-3-1-7(5-11(9)15)22(18,19)17-23(20,21)8-2-4-10(14)12(16)6-8/h1-6,17H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQKOMHQEYXZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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